5-Amino-7-(3-chloro-4-hydroxy-5-methoxyphenyl)-4-(4-methoxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide
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Overview
Description
5-Amino-7-(3-chloro-4-hydroxy-5-methoxyphenyl)-4-(4-methoxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide is a complex organic compound that belongs to the class of thienopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-(3-chloro-4-hydroxy-5-methoxyphenyl)-4-(4-methoxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridine core, followed by the introduction of various substituents through reactions such as halogenation, nitration, and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structure may be optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-7-(3-chloro-4-hydroxy-5-methoxyphenyl)-4-(4-methoxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyridines and related heterocyclic compounds. Examples include:
- 5-Amino-7-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile
- 5-Amino-7-(3-chloro-4-hydroxyphenyl)-4-(4-methoxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile
Uniqueness
The uniqueness of 5-Amino-7-(3-chloro-4-hydroxy-5-methoxyphenyl)-4-(4-methoxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide lies in its specific substituents and their positions on the thienopyridine core. These structural features may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H20ClN3O5S |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
5-amino-7-(3-chloro-4-hydroxy-5-methoxyphenyl)-4-(4-methoxyphenyl)-1,1-dioxo-3,7-dihydro-2H-thieno[3,2-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C22H20ClN3O5S/c1-30-14-5-3-13(4-6-14)26-17-7-8-32(28,29)21(17)19(15(11-24)22(26)25)12-9-16(23)20(27)18(10-12)31-2/h3-6,9-10,19,27H,7-8,25H2,1-2H3 |
InChI Key |
FSPAURCUXXAHLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC(=C(C(=C4)Cl)O)OC)S(=O)(=O)CC3 |
Origin of Product |
United States |
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